![molecular formula C6H4Se2 B14084939 Selenolo[3,2-b]selenophene CAS No. 251-49-0](/img/structure/B14084939.png)
Selenolo[3,2-b]selenophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selenolo[3,2-b]selenophene is a heterocyclic compound containing selenium atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of selenolo[3,2-b]selenophene typically involves the cyclization of selenophene derivatives. One common method is the condensation of 3-aminoselenophene-2-carbonitriles with various cycloalkanones in the presence of aluminum chloride. This reaction can be carried out using classical heating or microwave irradiation . Another approach involves the reduction of nitroselenophenes followed by condensation with malonaldehyde acetal .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods used for laboratory synthesis can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Selenolo[3,2-b]selenophene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of selenium atoms in the ring structure, which can participate in redox processes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles that can attack the selenium atoms in the ring .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield selenoxides, while reduction reactions can produce selenides. Substitution reactions can lead to the formation of various substituted selenophenes .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological studies due to its unique chemical properties and potential biological activity.
Wirkmechanismus
The mechanism by which selenolo[3,2-b]selenophene exerts its effects is not fully understood. it is believed that the selenium atoms in the ring structure play a crucial role in its reactivity and biological activity. The compound may interact with various molecular targets and pathways, including redox-sensitive enzymes and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Selenolo[2,3-b]pyridine: Another selenium-containing heterocycle with similar chemical properties.
Selenolo[3,2-c]pyridine: Shares structural similarities with selenolo[3,2-b]selenophene but differs in the position of the selenium atoms.
Selenopheno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A more complex selenium-containing heterocycle with potential anticancer activity.
Uniqueness
This compound is unique due to its specific ring structure and the presence of selenium atoms, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
251-49-0 |
|---|---|
Molekularformel |
C6H4Se2 |
Molekulargewicht |
234.04 g/mol |
IUPAC-Name |
selenopheno[3,2-b]selenophene |
InChI |
InChI=1S/C6H4Se2/c1-3-7-6-2-4-8-5(1)6/h1-4H |
InChI-Schlüssel |
QKDYDXJISKWZQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[Se]C2=C1[Se]C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14084857.png)
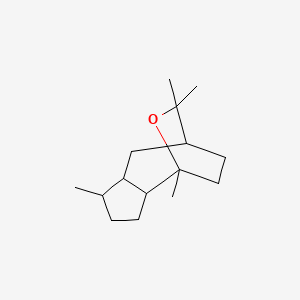
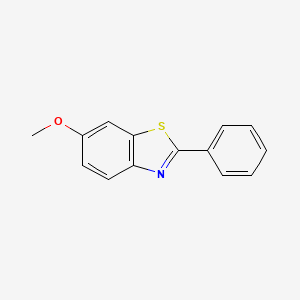
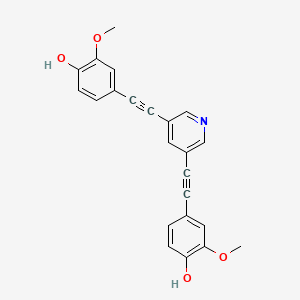
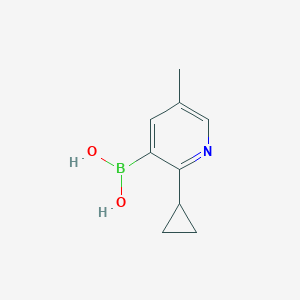
![6-phenyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14084887.png)
![2-[[1-[[(3E)-2,7-dioxo-5-propan-2-yl-1,6-diazacyclododec-3-en-8-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoylamino]-3-methylbutanoic acid](/img/structure/B14084899.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1Z)-1-(3-bromophenyl)ethylidene]acetohydrazide](/img/structure/B14084908.png)
![8-(2-methoxyphenyl)-1,6,7-trimethyl-3-[2-(piperidin-1-yl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14084909.png)
![(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-nitrophenyl)methanone](/img/structure/B14084911.png)

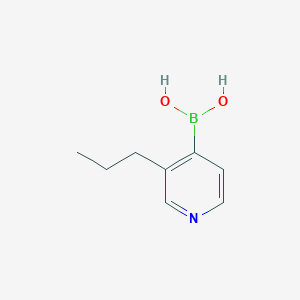
![1-(4-Butoxy-3-methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084933.png)
![4-Hydroxy-6,7,8,9,10,11-hexahydrocyclonona[b]pyran-2(5H)-one](/img/structure/B14084935.png)
